molecular formula C21H18F3N3O2 B2675797 (4-(1H-pyrrol-1-yl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034621-83-3

(4-(1H-pyrrol-1-yl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2675797
CAS No.: 2034621-83-3
M. Wt: 401.389
InChI Key: XZWBFZYMNYTSDO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrolidine ring, a phenyl ring, a pyridine ring, and a trifluoromethyl group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the introduction of the phenyl and pyridine rings . The trifluoromethyl group could be introduced through a nucleophilic substitution or addition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which could influence the overall shape and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present. For example, the pyrrolidine ring might undergo reactions at the nitrogen atom, while the phenyl and pyridine rings might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrrolidine ring and the aromatic phenyl and pyridine rings could influence its solubility, while the trifluoromethyl group could influence its reactivity .

Scientific Research Applications

Crystallographic Studies and Molecular Structure Analysis

One area of research focuses on the crystallographic studies and molecular structure analysis of related compounds. For instance, Rodriguez-Mora et al. (2013) discussed a second monoclinic polymorph of a phenyl(pyridin-2-yl)methanone oxime, highlighting crystal structures and interactions. Similarly, Huang et al. (2021) explored the synthesis, crystal structure, and DFT study of compounds containing pyrrolidin-1-yl methanone structures, demonstrating their potential for detailed molecular structure analyses and physicochemical property revelations (Rodriguez-Mora et al., 2013) (Huang et al., 2021).

Synthesis and Antimicrobial Activity

Research into the synthesis and biological activities of compounds bearing resemblance to the queried chemical also provides valuable insights. For example, Kumar et al. (2012) discussed the synthesis and antimicrobial activity of some pyrazoline derivatives, highlighting the potential for designing compounds with high antimicrobial efficacy. This suggests that related compounds could also be explored for their antimicrobial properties and potential therapeutic applications (Kumar et al., 2012).

Organotin(IV) Complexes and Biological Screening

Singh et al. (2016) examined organotin(IV) complexes of semicarbazones and thiosemicarbazones derived from a similar structural framework, providing insights into antimicrobial activities and theoretical studies to support their structures. These findings could imply opportunities for the development of new organometallic compounds with potential applications in medicinal chemistry (Singh et al., 2016).

Spectroscopic Characterization and Molecular Docking

Sivakumar et al. (2021) detailed the spectroscopic characterization, biological screening, and theoretical studies of a molecule incorporating pyridin-4-yl methanone, emphasizing the utility of such studies in understanding the biological activities and interactions at the molecular level. This approach could be applicable to similar compounds, providing a pathway for discovering novel bioactive molecules (Sivakumar et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it might interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve studying its chemical reactivity, exploring its potential uses, and investigating its safety and environmental impact .

Properties

IUPAC Name

(4-pyrrol-1-ylphenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2/c22-21(23,24)16-7-9-25-19(13-16)29-18-8-12-27(14-18)20(28)15-3-5-17(6-4-15)26-10-1-2-11-26/h1-7,9-11,13,18H,8,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWBFZYMNYTSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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